N-(4-(furan-3-yl)benzyl)-2-(trifluoromethoxy)benzenesulfonamide
Description
N-(4-(furan-3-yl)benzyl)-2-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative characterized by a trifluoromethoxy-substituted benzene ring linked to a benzyl group bearing a furan-3-yl moiety. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the furan heterocycle may contribute to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO4S/c19-18(20,21)26-16-3-1-2-4-17(16)27(23,24)22-11-13-5-7-14(8-6-13)15-9-10-25-12-15/h1-10,12,22H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGDAGDXGPHEGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(furan-3-yl)benzyl)-2-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHFNOS
- Molecular Weight : 393.39 g/mol
The structure features a furan ring, a trifluoromethoxy group, and a benzenesulfonamide moiety, which are known to contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Furan-Benzenesulfonamide Linkage : This can be achieved through nucleophilic substitution reactions where the furan derivative reacts with a suitable benzenesulfonamide under appropriate conditions.
- Introduction of the Trifluoromethoxy Group : Various methods such as nucleophilic aromatic substitution or electrophilic fluorination can be employed to incorporate the trifluoromethoxy group into the benzene ring.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including this compound. The compound exhibits:
- Antibacterial Activity : Preliminary tests indicate that it has significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values suggest effective bactericidal action comparable to standard antibiotics.
| Bacteria Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.2 |
Antiviral Activity
The compound has shown promising results in inhibiting viral replication in vitro. For instance, it demonstrated effective inhibition against certain strains of viruses, potentially through interference with viral entry or replication mechanisms.
The proposed mechanisms for its biological activity include:
- Inhibition of Enzymatic Pathways : The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Interaction with Cellular Targets : The trifluoromethoxy group may enhance lipophilicity, improving cellular uptake and interaction with intracellular targets.
Case Studies and Research Findings
Several studies have documented the biological effects of related compounds, providing insights into the pharmacological profile of this compound:
- Study on Antimicrobial Efficacy : A study reported that similar sulfonamides exhibited strong antibacterial properties against resistant strains, suggesting that modifications like trifluoromethoxy could enhance efficacy.
- Antiviral Screening : In a screening for antiviral agents, compounds with structural similarities showed reduced viral loads in infected cell cultures, indicating potential for further development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclooxygenase (COX)-Targeting Sulfonamides
The compound (E)-2-(5-fluoro-1-(4-(methylthio)benzylidene)-1H-inden-3-yl)-N-(4-(trifluoromethoxy)phenylsulfonyl)acetamide (21i) shares a trifluoromethoxy-substituted benzenesulfonamide core with the target compound. However, its indenyl acetic acid moiety and methylthio-benzylidene group suggest COX-1 selectivity, as seen in . In contrast, the furan-benzyl group in the target compound may alter binding affinity or selectivity due to differences in steric bulk and electronic properties.
Agrochemical Sulfonamides
highlights sulfonamide-based pesticides like 2-chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide (triflumuron), which shares the trifluoromethoxy-phenyl motif. However, triflumuron incorporates a urea linker instead of a benzyl-furan group, likely targeting chitin synthesis in insects. The target compound’s benzyl-furan substitution may reduce pesticidal activity compared to triflumuron but could offer novel bioactivity due to furan’s electron-rich nature .
Sulfonamides with Heterocyclic Modifications
The compound 4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(2,4-dimethoxy-benzyl)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide ( ) features a thiadiazole ring and chloro-trifluoromethoxy substitution. Additionally, the chloro substituent may enhance binding to hydrophobic pockets in enzymes or receptors compared to the target compound’s unsubstituted benzyl group .
Fluorinated and Hydroxylated Analogues
N-(4-Hydroxyphenyl)benzenesulfonamide ( ) replaces the trifluoromethoxy group with a hydroxyl moiety. This substitution drastically alters solubility and hydrogen-bonding capacity: the hydroxyl group enables strong intermolecular interactions (e.g., N—H⋯O), whereas the trifluoromethoxy group increases lipophilicity and resistance to oxidative metabolism. Such differences could position the target compound for central nervous system (CNS) applications, where blood-brain barrier penetration is critical .
Sulfonamides with Spiro or Polycyclic Systems
N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide ( ) incorporates a spirodiazepine ring system. The fluorobenzyl group also introduces electronegativity, which could enhance binding to aromatic residues in enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
